
Eravacycline
Overview
Description
Eravacycline is a novel, fully synthetic fluorocycline antibiotic belonging to the tetracycline class. It inhibits bacterial protein synthesis by reversibly binding to the 30S ribosomal subunit, overcoming common tetracycline resistance mechanisms such as efflux pumps and ribosomal protection proteins . Developed for serious infections, including those caused by multidrug-resistant (MDR) Gram-positive and Gram-negative pathogens, this compound demonstrates broad-spectrum activity against aerobic and anaerobic bacteria. Its structural modifications, including a fluorine atom and a pyrrolidinoacetamide group, enhance stability and potency compared to earlier tetracyclines .
Preparation Methods
Eravacycline is synthesized through a total synthesis approach, which involves the creation of the compound from simpler chemical precursors. The synthetic route includes the modification of the tetracycline core structure, specifically the addition of a fluorine atom at the C-7 position and a pyrrolidinoacetamido group at the C-9 position . Industrial production methods involve the use of advanced organic synthesis techniques to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Metabolic Pathways and Biotransformation
Eravacycline undergoes several metabolic transformations, primarily mediated by hepatic enzymes and chemical processes:
Oxidation via CYP3A4 and Flavin Monooxygenase (FMO)
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The pyrrolidine ring undergoes oxidation, forming the primary metabolite TP-6208 (inactive). This reaction accounts for 35–48% of total clearance .
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Minor pathways include hydroxylation and hydrolysis, producing trace metabolites .
Chemical Epimerization
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Spontaneous epimerization at the C-4 position generates TP-498 , a stereoisomer with reduced antibacterial activity . This non-enzymatic process occurs in plasma and accounts for ~20% of metabolites .
Glucuronidation
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Phase II conjugation via UDP-glucuronosyltransferases (UGTs) produces glucuronidated derivatives, though these represent <5% of total metabolites .
Table 1: Key Metabolic Pathways of this compound
Structural Stability and Resistance Mechanisms
This compound’s chemical structure includes two critical modifications that confer resistance to tetracycline-specific degradation mechanisms:
C-7 Fluorination
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The fluorine atom at position C-7 enhances ribosomal binding affinity and prevents inactivation by tet(X) monooxygenases, which degrade conventional tetracyclines .
C-9 Pyrrolidinoacetamido Group
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This substitution blocks efflux pumps (e.g., Tet(A), Tet(B)) and ribosomal protection proteins (e.g., Tet(M), Tet(Q)), which are common resistance mechanisms in Gram-negative and Gram-positive bacteria .
Table 2: Impact of Structural Modifications on Resistance
In Vitro Reactivity and Enzymatic Interactions
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Ribosomal Binding : this compound binds the 30S ribosomal subunit with 10× higher affinity than tetracycline, disrupting protein synthesis at MICs ≤0.5 µg/mL for most pathogens .
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Substrate Specificity : While this compound is a substrate for P-gp and OATP1B1/3 transporters , it does not inhibit major CYP enzymes (e.g., CYP1A2, CYP3A4), minimizing drug-drug interactions .
Pharmacokinetic Linearity and Accumulation
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Dose Proportionality : Plasma exposure (AUC) increases linearly within 0.25–3.00 mg/kg doses, with slight non-linearity in C<sub>max</sub> at higher doses .
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Accumulation : Steady-state accumulation ranges from 7% (q24h dosing) to 45% (q12h dosing) .
This compound’s chemical reactivity is characterized by targeted metabolic pathways and structural resilience against bacterial resistance mechanisms. Its fluorocycline backbone and substitutions at C-7/C-9 ensure broad-spectrum activity while mitigating common tetracycline inactivation pathways, making it a critical option for multidrug-resistant infections .
Scientific Research Applications
Antibacterial Applications
Broad-Spectrum Activity:
Eravacycline exhibits potent in vitro activity against a wide range of Gram-positive and Gram-negative bacteria, including anaerobes and MDR organisms. It is particularly effective against carbapenem-resistant gram-negative bacteria (CRGNB), making it a valuable option in treating complicated infections where resistance is prevalent .
Clinical Studies:
- A pivotal trial compared this compound to tigecycline for treating complicated intra-abdominal infections (cIAIs) in ICU patients. Preliminary results suggest that this compound may offer superior efficacy due to its enhanced activity against resistant strains .
- In vitro studies have shown that this compound's activity against Acinetobacter baumannii is significantly greater than that of minocycline and tigecycline, indicating its potential as a frontline treatment for infections caused by this pathogen .
Oncological Applications
Repurposing for Cancer Treatment:
Recent research has explored the repurposing of this compound for treating pancreatic ductal adenocarcinoma (PDAC). Machine learning models predicted its anti-cancer effects, which were validated through in vitro experiments demonstrating significant inhibition of cancer cell proliferation and migration, along with induction of apoptosis in PDAC cell lines .
Efficacy Against Multidrug-Resistant Bacteria
This compound's unique mechanism of action allows it to circumvent common resistance mechanisms seen in other tetracyclines. Its ability to bind to the bacterial ribosomal 30S subunit effectively inhibits protein synthesis in resistant strains .
Case Studies:
- A study conducted on 346 CRGNB isolates revealed that this compound maintained good antibacterial efficacy, providing a theoretical basis for its clinical application against these challenging pathogens .
Safety Profile and Tolerability
Clinical trials have consistently reported that this compound has an overall favorable safety profile. While gastrointestinal adverse events are common, they are generally manageable. This tolerability reinforces its utility as a treatment option in both hospital and outpatient settings .
Data Summary Table
Application Area | Key Findings |
---|---|
Antibacterial Efficacy | Effective against Gram-positive/negative bacteria, including CRGNB; superior to tigecycline in some studies. |
Oncology | Promising results in inhibiting PDAC cell proliferation; potential for repurposing as an anti-cancer agent. |
Safety Profile | Generally well-tolerated; manageable gastrointestinal side effects reported in clinical trials. |
Mechanism of Action
Eravacycline exerts its effects by binding to the 30S ribosomal subunit of bacteria, thereby inhibiting protein synthesis. This prevents the incorporation of amino acid residues into elongating peptide chains, effectively halting bacterial growth. The compound is bacteriostatic against Gram-positive bacteria but has shown bactericidal activity against certain strains of Escherichia coli and Klebsiella pneumoniae .
Comparison with Similar Compounds
Comparison with Tigecycline
In Vitro Activity
Eravacycline consistently exhibits 2- to 4-fold lower MIC90 values than tigecycline against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus (VRE), and Streptococcus spp. (Table 1) . However, Proteus spp. and Morganella spp. show intrinsic resistance to both agents due to shared structural vulnerabilities .
Table 1: MIC90 Values (μg/mL) of this compound vs. Tigecycline
Pathogen | This compound | Tigecycline | Reference |
---|---|---|---|
MRSA | 0.12 | 0.25 | |
VRE (Enterococcus faecium) | 0.25 | 0.5 | |
Streptococcus pneumoniae | 0.06 | 0.12 | |
Proteus mirabilis | 8.0 | 16.0 |
Clinical Efficacy
In complicated intra-abdominal infections (cIAIs), this compound demonstrated non-inferiority to carbapenems in phase III trials (IGNITE1 and IGNITE4), with clinical cure rates of 86–90% vs. 88–92% for ertapenem/meropenem . Compared to tigecycline, this compound showed higher microbiological eradication rates (83–100% vs. 79–94%) against MDR Enterobacteriaceae and Acinetobacter spp. .
Resistance Mechanisms
Both agents face resistance via efflux pumps (e.g., AdeABC in Acinetobacter baumannii), but this compound’s lower MICs correlate with reduced pump overexpression in resistant subpopulations . Mutations in adeS (a regulator of AdeABC) further destabilize tigecycline resistance .
Comparison with Omadacycline
Omadacycline, an aminomethycycline, shares tetracycline’s ribosomal target but has distinct pharmacokinetics. Against carbapenem-resistant A. baumannii (CRAB), this compound’s MIC90 (0.5–1 μg/mL) is twofold lower than omadacycline’s (4 μg/mL) . However, omadacycline maintains activity against some tetracycline-resistant strains due to its C9 side chain .
Comparison with Carbapenems (Ertapenem/Meropenem)
Clinical Outcomes
In cIAI trials, this compound achieved clinical cure rates comparable to ertapenem (90.8% vs. 91.2%) and meropenem (87.9% vs. 89.5%) across modified intent-to-treat (mITT) populations . Microbiological eradication rates for Enterobacteriaceae, Streptococcus spp., and Bacteroides spp. were similar (79–100% vs. 81–94%) .
Table 2: Clinical Cure Rates in cIAI Trials
Comparator | This compound Cure Rate | Comparator Cure Rate | Trial |
---|---|---|---|
Ertapenem | 90.8% | 91.2% | IGNITE1 |
Meropenem | 87.9% | 89.5% | IGNITE4 |
Resistance Profiles and Mechanisms
This compound retains activity against CRAB and carbapenem-resistant Enterobacteriaceae (CRE), with MIC90 values ≤2 μg/mL . Resistance arises primarily through efflux pump upregulation (e.g., AdeABC in CRAB) or mutations in adeRS . Notably, Proteus and Morganella spp. exhibit intrinsic resistance due to structural similarities to tigecycline .
Biological Activity
Eravacycline is a novel fluorocycline antibiotic developed to combat serious infections, particularly those caused by multidrug-resistant (MDR) pathogens. Its design aims to overcome resistance mechanisms commonly associated with tetracyclines, making it a promising candidate in the fight against antibiotic resistance. This article delves into the biological activity of this compound, presenting data from various studies, including its efficacy against resistant bacterial strains and its clinical outcomes.
This compound functions as a mechanism-based inhibitor of the bacterial ribosome, similar to other tetracyclines. It has been engineered with modifications at the C-7 (fluorine) and C-9 positions, enhancing its ability to evade common resistance mechanisms such as efflux pumps and ribosomal protection. This unique structure allows this compound to maintain potent activity against a wide range of bacteria, including those resistant to traditional antibiotics .
In Vitro Antibacterial Activity
This compound exhibits broad-spectrum antimicrobial activity. In studies involving various bacterial species, it demonstrated minimal inhibitory concentration (MIC) values of ≤2 μg/ml against most major pathogens, excluding Pseudomonas aeruginosa and Burkholderia cenocepacia. The following table summarizes the MIC values of this compound against selected Gram-negative bacteria:
Bacterial Species | MIC (μg/ml) |
---|---|
Escherichia coli | ≤0.25 |
Klebsiella pneumoniae | ≤0.5 |
Acinetobacter baumannii | ≤1 |
Enterobacter cloacae | ≤1 |
Serratia marcescens | ≤2 |
This compound's effectiveness extends to carbapenem-resistant Gram-negative bacteria (CRGNB). A study involving 346 CRGNB isolates revealed that this compound had superior antibacterial effects compared to tigecycline, particularly at higher concentrations .
Phase 3 Clinical Trials
This compound's clinical efficacy was evaluated in several Phase 3 trials, notably for complicated intra-abdominal infections (cIAIs). In a randomized multicenter trial comparing this compound with meropenem, the primary endpoint showed noninferiority; clinical cure rates were 90.8% for this compound versus 91.2% for meropenem . The results are summarized below:
Treatment Group | Clinical Cure Rate (%) | 95% Confidence Interval |
---|---|---|
This compound | 90.8 | -6.3 to 5.3 |
Meropenem | 91.2 | -6.3 to 5.3 |
Secondary endpoints also indicated high clinical cure rates across populations, including patients with extended-spectrum beta-lactamase (ESBL)-producing Enterobacteriaceae, where cure rates were comparable between treatment groups .
Safety Profile
This compound has shown a favorable safety profile in clinical trials, with low rates of adverse events compared to traditional antibiotics in its class. Less than 5% of patients reported nausea, vomiting, or diarrhea . The incidence of treatment-emergent adverse events was also low across different dosing regimens .
Case Studies and Research Findings
A retrospective analysis involving patients treated with this compound for infections caused by Acinetobacter baumannii, where 69.5% of isolates were carbapenem-resistant, revealed promising outcomes, with significant clinical responses noted in over half of the cases . Another study highlighted that this compound maintained effective antibacterial activity against MDR isolates collected globally, reinforcing its potential as a treatment option for serious infections .
Q & A
Basic Research Questions
Q. How should researchers design real-world studies to evaluate eravacycline’s efficacy while addressing inherent methodological limitations?
- Methodological Approach : Retrospective observational studies using electronic health records can assess real-world outcomes but require careful control of confounding variables (e.g., comorbidities, prior antibiotic exposure). Strengths include insights into diverse patient populations, while limitations include lack of microbiologic follow-up and control groups. For example, a 50-patient study analyzed this compound’s efficacy in complex infections but lacked comparator arms, limiting causal inference .
- Recommendation : Pair retrospective data with prospective registries to standardize outcome metrics (e.g., 30-day mortality, relapse rates) and integrate microbiologic sampling where feasible.
Q. What evidence supports this compound’s non-inferiority to carbapenems in phase 3 trials for complicated intra-abdominal infections (cIAIs)?
- Key Findings : Pooled analyses of IGNITE1 and IGNITE4 trials demonstrated comparable clinical cure rates between this compound (88.7%) and carbapenems (89.3%) in the microbiologic intent-to-treat population. Subgroup analyses showed consistent efficacy across patients with bacteremia (87.5% vs. 77.0%) and varying renal function .
- Methodological Consideration : Use non-inferiority margins (e.g., 10% delta) aligned with FDA guidelines and stratify randomization by baseline severity to minimize bias.
Q. How does this compound’s safety profile compare to other tetracyclines in clinical trials?
- Adverse Event Analysis : In pooled phase 2/3 trial data, this compound-associated adverse events included infusion site reactions (7.7%), nausea (6.5%), and vomiting (3.7%). Discontinuation rates (2%) were similar to carbapenems, with no severe hypersensitivity events reported .
- Mitigation Strategies : Premedication for nausea and optimized infusion protocols (e.g., slower rates, lower concentrations) reduce adverse events.
Advanced Research Questions
Q. What mechanisms explain regional variations in this compound’s minimum inhibitory concentrations (MICs) against Klebsiella pneumoniae?
- Experimental Design :
Perform whole-genome sequencing of isolates with elevated MICs to identify resistance genes (e.g., tmexCD2-toprJ2 efflux pumps).
Use efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) in broth microdilution assays to quantify pump activity .
- Findings : Chinese K. pneumoniae isolates exhibited MIC90 values of 2.0 mg/L (vs. 0.5 mg/L in Western strains), linked to efflux overexpression and carbapenemase co-carriage (e.g., blaNDM-1, blaKPC-2) .
Q. How does this compound achieve enhanced persister cell eradication compared to older tetracyclines?
- Protocol :
- Induce persister cells in E. coli via ampicillin treatment, then expose to this compound (0–100 µg/mL).
- Measure intracellular drug accumulation via LC/MS-MS and compare killing kinetics to minocycline .
- Results : this compound at 100 µg/mL achieved 3-log reduction in persisters (99.9% killing) due to 3.8-fold higher intracellular accumulation vs. normal cells. Structural modifications (C-9 pyrrolidinoacetamido group) enhance ribosomal binding and bypass efflux .
Q. What pharmacokinetic (PK) factors influence this compound’s tissue distribution in preclinical models?
- Study Design :
- Administer this compound intravenously in rabbits (1–10 mg/kg) and collect plasma/tissue samples at intervals.
- Use LC/MS-MS to quantify concentrations in kidney, liver, and epithelial lining fluid (ELF) .
- Key Data :
Tissue | AUC (µg·h/mL) | Plasma Ratio |
---|---|---|
Kidney | 183.53 | 34x plasma |
ELF | 29.89 | 6x plasma |
Q. How should researchers resolve contradictions in this compound’s efficacy for pneumonia caused by Acinetobacter baumannii?
- Contradictory Evidence : A retrospective study found higher 30-day mortality (33% vs. 15%) and lower microbiologic cure (17% vs. 59%) with this compound vs. standard therapy .
- Methodological Adjustments :
Conduct PK/pharmacodynamic (PD) studies in lung tissue to confirm target attainment.
Evaluate combination therapy with synergistic agents (e.g., sulbactam) in murine pneumonia models .
Q. What statistical approaches are optimal for post hoc analyses of this compound’s efficacy in obese patients?
- Analysis Framework : Pool data from IGNITE1/4 and stratify by BMI (≥30 vs. <30 kg/m²). Use multivariate logistic regression to adjust for covariates (e.g., renal function, infection site).
- Outcome : Clinical cure rates were similar across BMI subgroups (88–91%), supporting weight-based dosing without caps (tested up to 137 kg) .
Properties
IUPAC Name |
(4S,4aS,5aR,12aR)-4-(dimethylamino)-7-fluoro-1,10,11,12a-tetrahydroxy-3,12-dioxo-9-[(2-pyrrolidin-1-ylacetyl)amino]-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31FN4O8/c1-31(2)20-13-8-11-7-12-14(28)9-15(30-16(33)10-32-5-3-4-6-32)21(34)18(12)22(35)17(11)24(37)27(13,40)25(38)19(23(20)36)26(29)39/h9,11,13,20,34-35,38,40H,3-8,10H2,1-2H3,(H2,29,39)(H,30,33)/t11-,13-,20-,27-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKLMFDDQCHURPW-ISIOAQNYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1C2CC3CC4=C(C=C(C(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)NC(=O)CN5CCCC5)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=C(C(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)NC(=O)CN5CCCC5)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31FN4O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401026285 | |
Record name | Eravacycline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401026285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
558.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1207283-85-9 | |
Record name | Eravacycline [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1207283859 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Eravacycline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12329 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Eravacycline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401026285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [(4S,4aS,5aR,12aS)-4-(dimethylamino)-7-fluoro-3,10,12,12a-tetrahydroxy-1,11-dioxo-9-[2-(pyrrolidin-1-yl)acetamido]-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide] dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ERAVACYCLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07896928ZC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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